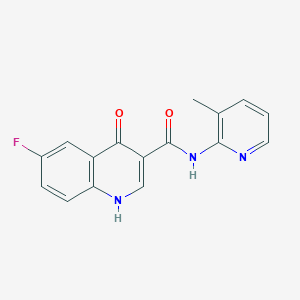
6-fluoro-4-hydroxy-N-(3-methyl-2-pyridinyl)-3-quinolinecarboxamide
説明
6-fluoro-4-hydroxy-N-(3-methyl-2-pyridinyl)-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.09135480 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, including compounds structurally related to 6-fluoro-4-hydroxy-N-(3-methyl-2-pyridinyl)-3-quinolinecarboxamide, has been discovered as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds demonstrate efficacy in disease-relevant models, highlighting their potential for probing ATM inhibition in vivo (Degorce et al., 2016).
Toll-like Receptor 2 Agonism
Research has identified dihydropyridine-quinolone carboxamides as Toll-like receptor 2 (TLR2) agonists, opening avenues for the development of vaccine adjuvants. This finding underscores the potential of quinoline carboxamides in modulating immune responses, a crucial aspect of vaccine efficacy (Hu et al., 2018).
Fluorescence Chemosensing
Quinoline derivatives exhibit remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions. This property allows for their use in detecting and quantifying Zn2+ concentrations in biological and environmental samples, demonstrating the versatility of quinoline carboxamides in chemosensing applications (Park et al., 2015).
Anion Sensing
Quinoline-containing compounds have been studied for their ability to bind anions in water, highlighting their potential as fluorescent anion sensors. This application is particularly relevant in the development of diagnostic tools and environmental monitoring technologies (Dorazco‐González et al., 2014).
Antibacterial Agents
Quinolinecarboxamides, through their structural diversity, have shown significant antibacterial activities against both gram-positive and gram-negative bacteria. This research underscores the importance of these compounds in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Egawa et al., 1984).
Protein Degradation
Hydroxylation and fluorination of proline residues, similar in concept to modifications seen in this compound, affect the molecular recognition by biological systems. This alteration in recognition has implications for targeted protein degradation, a promising approach for the development of new therapeutic strategies (Testa et al., 2018).
作用機序
Target of Action
Similar compounds have been associated with the inhibition of various enzymes and kinase inhibitors
Mode of Action
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Similar compounds have shown significant therapeutic effects, acting as enzymatic and kinase inhibitors and receptor antagonists
特性
IUPAC Name |
6-fluoro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-3-2-6-18-15(9)20-16(22)12-8-19-13-5-4-10(17)7-11(13)14(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKNWOAOWWVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


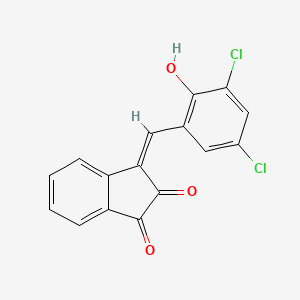
![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
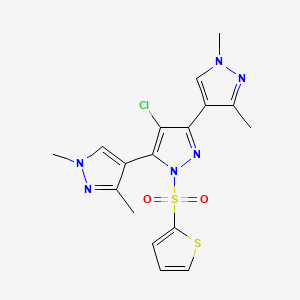
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)
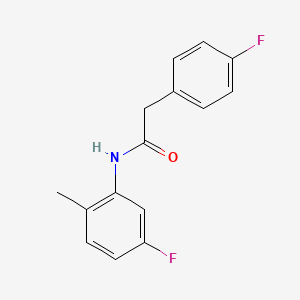
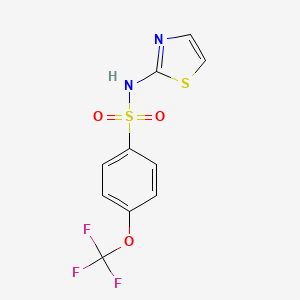
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
